3-Chloro-1H-indazole-6-carbonitrile

CK2 inhibition Serine/threonine kinase Cancer therapeutics

Medicinal chemistry groups frequently encounter irreproducible SAR data when sourcing indazole-based kinase probes of uncertain substitution pattern or purity. 3-Chloro-1H-indazole-6-carbonitrile directly addresses this challenge as a precisely defined, high-purity (≥98%) building block with a validated CK2 inhibitory profile (IC50 0.660 nM) and distinct multi-kinase fingerprint (CLK2 33 nM, ALDH1A1 100 nM). • Guaranteed 3-chloro substitution ensures consistent target engagement and physicochemical behavior (cLogP ~2.89), eliminating batch-to-batch variability. • Low molecular weight (177.59 g/mol) and halogen synthetic handle make it ideally suited for FBDD library synthesis and fragment elaboration. • Multi-kinase activity benchmark enables reliable selectivity profiling of novel indazole derivatives against therapeutically relevant off-targets.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
Cat. No. B14014458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazole-6-carbonitrile
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1C#N)Cl
InChIInChI=1S/C8H4ClN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12)
InChIKeyNUUOFVTXVQHMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indazole-6-carbonitrile: High-Purity Kinase Inhibitor Building Block


3-Chloro-1H-indazole-6-carbonitrile (CAS: 1243389-39-0) is a 3-substituted indazole derivative featuring a chloro group at the 3-position and a nitrile group at the 6-position . This heterocyclic scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitor development, due to its ability to engage ATP-binding pockets via bidentate hydrogen bonding [1]. Commercial availability at ≥98% purity enables its use as a validated building block for library synthesis and structure-activity relationship (SAR) campaigns.

Workflow Kinase inhibitor library synthesis & SAR
Scaffold 3-chloro-1H-indazole-6-carbonitrile core
Grade Reported high-purity building block

3-Chloro-1H-indazole-6-carbonitrile: Why Direct Substitution Fails


Substitution at the 3-position of the indazole core profoundly modulates both kinase selectivity and physicochemical properties. The electron-withdrawing chloro group in 3-chloro-1H-indazole-6-carbonitrile confers a distinct inhibitory profile across multiple kinases (CK2, CLK2, ALDH1A1) [1] that is not recapitulated by unsubstituted indazole-6-carbonitriles or 3-methyl/3-bromo analogs. As demonstrated in SAR studies of 3-substituted indazoles, halogen size and electronegativity directly influence target engagement and off-target liability [2]. Furthermore, the chloro substituent imparts a specific lipophilicity (cLogP ~2.89) that differs from the 3-bromo analog (LogP 2.33) , altering membrane permeability and solubility profiles. Substituting this compound with a 3-unsubstituted or 3-methyl analog would yield a different kinase inhibition fingerprint and physicochemical behavior, compromising assay reproducibility and SAR interpretation.

3-chloro substitution uniquely modulates kinase selectivity; unsubstituted or 3-methyl/3-bromo analogs may yield a different inhibition fingerprint
Halogen size and electronegativity influence target engagement; lipophilicity differences (e.g., vs. 3-bromo) may alter permeability and solubility profiles
Direct substitution may compromise assay reproducibility and SAR interpretation; verify comparability before replacement

3-Chloro-1H-indazole-6-carbonitrile: Quantitative Comparison Data


CK2 Inhibition vs. Staurosporine

3-Chloro-1H-indazole-6-carbonitrile inhibits human CK2 with an IC50 of 0.660 nM [1]. This is >100,000-fold more potent than the pan-kinase inhibitor staurosporine, which exhibits an IC50 of 69.85 µM against CK2 under comparable assay conditions [2].

CK2 Inhibition
Head-to-head
IC50 0.660 nM vs. staurosporine 69.85 µM
Supports CK2 pathway inhibition studies
Cross-study comparable; >105,000-fold lower IC50 reported
CK2 inhibition Serine/threonine kinase Cancer therapeutics

CLK2 Inhibition vs. SRI-29329

3-Chloro-1H-indazole-6-carbonitrile inhibits human CLK2 with an IC50 of 33 nM [1]. This potency is within a 2-fold window of the specific CLK2 inhibitor SRI-29329, which exhibits an IC50 of 16 nM against CLK2 [2].

CLK2 Inhibition
Head-to-head
IC50 33 nM vs. SRI-29329 16 nM
Supports CLK2 screening assay context
Cross-study comparable; 2.1-fold difference
CLK2 inhibition Splicing kinase Oncology

ALDH1A1 Inhibition vs. NCT-501

3-Chloro-1H-indazole-6-carbonitrile inhibits human ALDH1A1 with an IC50 of 100 nM [1]. This is approximately 2.5-fold less potent than the selective ALDH1A1 inhibitor NCT-501 (IC50 = 40 nM) .

ALDH1A1 Inhibition
Head-to-head
IC50 100 nM vs. NCT-501 40 nM
Supports ALDH1A1 pathway research
Cross-study comparable; 2.5-fold difference
ALDH1A1 inhibition Cancer stem cells Metabolic enzyme

Lipophilicity vs. 3-Bromo Analog

3-Chloro-1H-indazole-6-carbonitrile exhibits a calculated partition coefficient (cLogP) of 2.89 , which is 0.56 log units higher than the 3-bromo analog (LogP = 2.33) .

Lipophilicity
Reported
cLogP 2.89 vs. 3-bromo analog 2.33
Supports ADME property differentiation
Calculated values; may alter permeability context
Lipophilicity ADME Drug-likeness

High Purity and Multi-Vendor Availability

3-Chloro-1H-indazole-6-carbonitrile is commercially available from multiple vendors with a reported purity of ≥98% . This ensures consistent quality for SAR studies and library synthesis.

Purity & Availability
Specification review
≥98% purity; multi-vendor supply
Supports SAR consistency and procurement
Vendor specifications; verify lot-specific COA
Commercial availability Building block Purity

3-Chloro-1H-indazole-6-carbonitrile: Recommended Applications


CK2 Inhibitor Discovery & SAR

Given its sub-nanomolar CK2 IC50 (0.660 nM) [1], 3-chloro-1H-indazole-6-carbonitrile serves as an optimal starting scaffold for designing potent CK2 inhibitors. Researchers can leverage this core to explore SAR at the 1- and 5-positions of the indazole ring while maintaining the 3-chloro-6-carbonitrile pharmacophore, as supported by patent literature on substituted indazole kinase inhibitors [2].

Multi-Kinase Profiling & Selectivity Assessment

The compound's distinct inhibitory profile across CK2 (0.660 nM), CLK2 (33 nM), and ALDH1A1 (100 nM) [1] makes it a valuable tool for multi-kinase profiling panels. This activity fingerprint allows researchers to benchmark selectivity of novel indazole-based inhibitors against a defined set of therapeutically relevant kinases.

Building Block for FBDD

With a molecular weight of 177.59 g/mol and high commercial purity (≥98%) , 3-chloro-1H-indazole-6-carbonitrile is well-suited as a fragment in FBDD libraries. Its halogen substituent provides a synthetic handle for further elaboration, while its inherent kinase inhibition offers a validated starting point for fragment growing and linking strategies.

Application
Selection Property
Validation Focus
CK2 pathway inhibitor SAR studies
Indazole scaffold with 3-chloro-6-carbonitrile substitution
CK2 inhibition and selectivity profiling
Multi-kinase selectivity profiling
Distinct inhibition fingerprint across kinases (CK2, CLK2, ALDH1A1)
Selectivity benchmarking against kinase panel
Fragment-based drug discovery (FBDD)
Low molecular weight fragment with halogen synthetic handle
Fragment growing and linking consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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